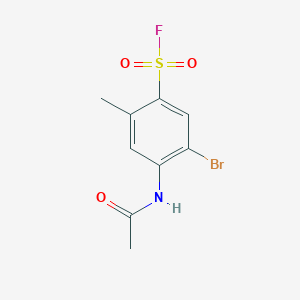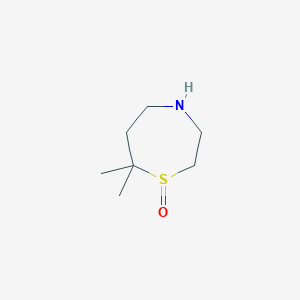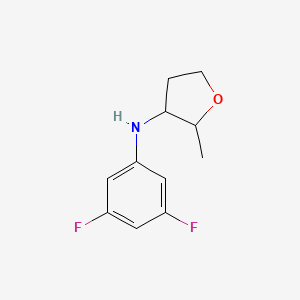
2-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the methoxy group and the benzaldehyde moiety makes this compound particularly interesting for various chemical and biological applications. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by the introduction of the methoxy and benzaldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(3-Methoxy-1,2-thiazol-5-yl)benzoic acid.
Reduction: Formation of 2-(3-Methoxy-1,2-thiazol-5-yl)benzyl alcohol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The methoxy and benzaldehyde groups can also contribute to its biological activity by enhancing its binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A basic heterocyclic compound with similar biological activities.
Benzothiazole: Contains a fused benzene and thiazole ring, known for its anticancer properties.
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives
Uniqueness
2-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde is unique due to the presence of both methoxy and benzaldehyde groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H9NO2S |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
2-(3-methoxy-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-11-6-10(15-12-11)9-5-3-2-4-8(9)7-13/h2-7H,1H3 |
Clé InChI |
HVSSZZKRZLLMAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NSC(=C1)C2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


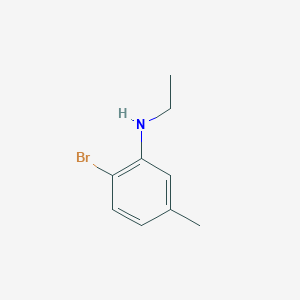

![1-Ethyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13235772.png)
![2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B13235775.png)
![3-Methyl-1-[(morpholin-3-yl)methyl]urea](/img/structure/B13235779.png)
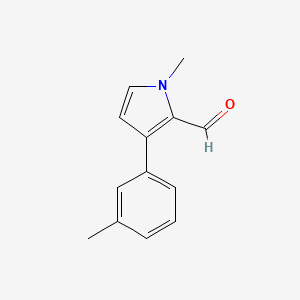

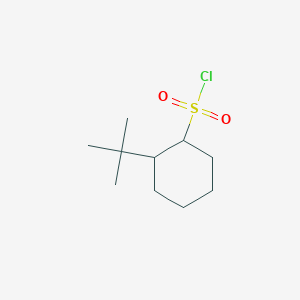
![3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13235809.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid](/img/structure/B13235814.png)
